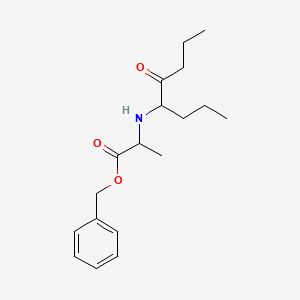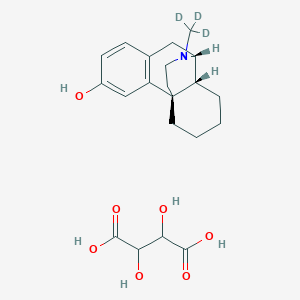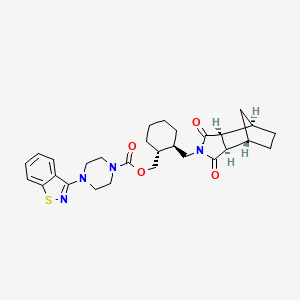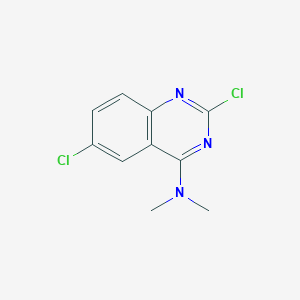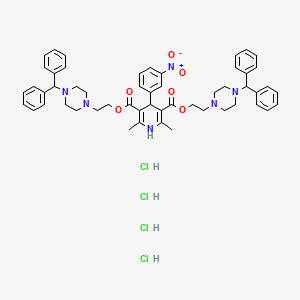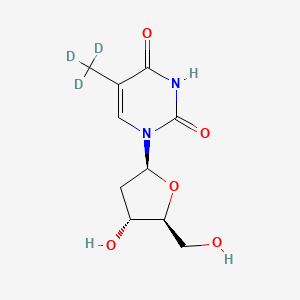
Telbivudine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telbivudine-d3 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Telbivudine-d3 involves several key steps:
Starting Material: The synthesis begins with 5-methyl-L-uridine.
Dehydration: The starting material undergoes a dehydration reaction.
Acylation-Halogenation: This step involves the acylation and halogenation of the intermediate compound.
Catalytic Hydrogenation-Dehalogenation: The halogenated compound is subjected to catalytic hydrogenation and dehalogenation.
Desugaring and Protecting Group Addition: Finally, the protecting groups are added to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Telbivudine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Telbivudine-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium effects on chemical reactions.
Biology: Employed in the study of nucleoside analogues and their interactions with biological systems.
Medicine: Investigated for its antiviral properties and potential use in the treatment of HBV infection.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mecanismo De Acción
Telbivudine-d3 exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). The compound is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination of DNA synthesis, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of HBV.
Adefovir: An antiviral agent with a different mechanism of action.
Entecavir: A potent antiviral agent with a higher genetic barrier to resistance.
Uniqueness of Telbivudine-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for long-term antiviral therapy with reduced risk of resistance compared to other nucleoside analogues .
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3 |
Clave InChI |
IQFYYKKMVGJFEH-PDAAIIIUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


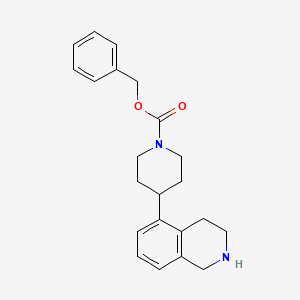
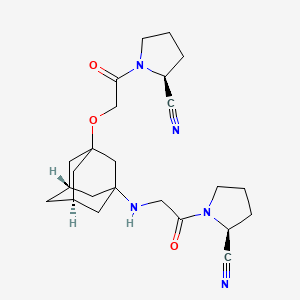

![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
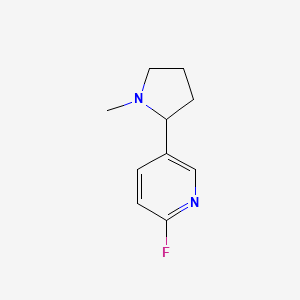

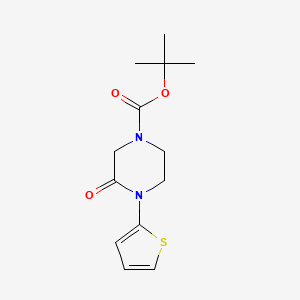
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)
